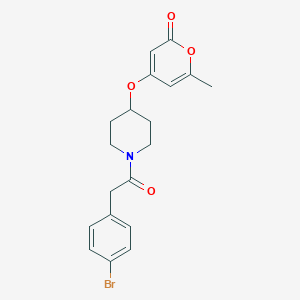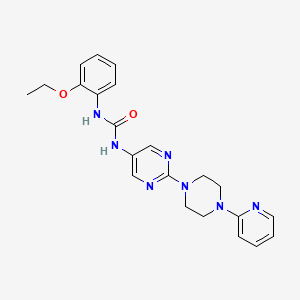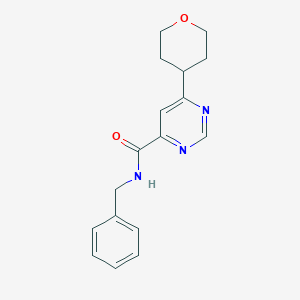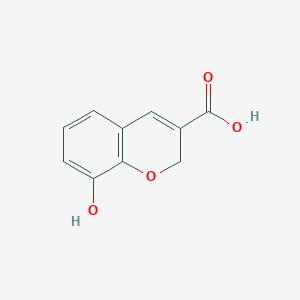
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid, also known as AMT, is an organic compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. AMT is a thiazole derivative that contains both carboxylic acid and amide functional groups, making it a versatile compound for various applications.
作用機序
The mechanism of action of 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is not well understood, but it is believed to involve the inhibition of the NF-κB pathway, which is a key signaling pathway involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been shown to have antioxidant activity and can scavenge free radicals. The compound has also been shown to have antimicrobial activity against a variety of bacteria and fungi.
実験室実験の利点と制限
One of the main advantages of using 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid in lab experiments is its versatility. The compound can be easily synthesized and can be modified to incorporate different functional groups, making it a useful tool for studying a variety of biochemical and physiological processes. However, one limitation of using 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research involving 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid. One area of interest is the development of new derivatives of the compound that have improved solubility and bioavailability. Another area of interest is the study of the compound's potential applications in cancer research, as it has been shown to have anti-tumor properties in some studies. Additionally, further research is needed to fully understand the mechanism of action of 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid and its potential applications in treating inflammatory diseases and other conditions.
合成法
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid can be synthesized through a multi-step process that involves the condensation of 2-amino-5-methylthiazole with ethyl acetoacetate, followed by the addition of acetic anhydride to form the corresponding acetamide. The final step involves the hydrolysis of the acetamide to yield 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid.
科学的研究の応用
2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid has been extensively studied for its potential applications in biochemical and physiological research. The compound has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. This makes 2-(1-Acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid a promising candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
2-(1-acetamidoethyl)-5-methyl-1,3-thiazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-4(10-6(3)12)8-11-7(9(13)14)5(2)15-8/h4H,1-3H3,(H,10,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWUYKWGJQPLHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(C)NC(=O)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 6-chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/no-structure.png)


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2817616.png)


![Ethyl 2-{3-[(diethylcarbamoyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B2817623.png)
![1-Benzofuran-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2817625.png)
